molecular formula C13H12ClN3OS2 B11196971 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11196971
M. Wt: 325.8 g/mol
InChI Key: BVEDQVIFWWOBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .

Preparation Methods

The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is then converted to the sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with cyclopropanecarboxamide to yield the target compound.

Chemical Reactions Analysis

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt essential biological processes in pathogens, leading to their death .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropanecarboxamide moiety, which can enhance its biological activity and stability .

Properties

Molecular Formula

C13H12ClN3OS2

Molecular Weight

325.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H12ClN3OS2/c14-10-3-1-2-8(6-10)7-19-13-17-16-12(20-13)15-11(18)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,15,16,18)

InChI Key

BVEDQVIFWWOBKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.